molecular formula C8H6FN5O B10974389 2-fluoro-N-(1H-tetrazol-5-yl)benzamide

2-fluoro-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B10974389
M. Wt: 207.16 g/mol
InChI Key: BLVQGLHMGREJDP-UHFFFAOYSA-N
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Description

2-fluoro-N-(1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1H-tetrazol-5-yl)benzamide typically involves a two-step process The first step is the formation of the tetrazole ring, which can be achieved through a [3 + 2] cycloaddition reaction between an azide and a nitrileThis can be done through a nucleophilic substitution reaction where a fluoro-substituted benzoyl chloride reacts with the tetrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(1H-tetrazol-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(1H-tetrazol-5-yl)benzamide is unique due to the presence of both the fluoro group and the tetrazole ring, which contribute to its specific chemical and biological properties. The fluoro group can enhance the compound’s stability and bioavailability, while the tetrazole ring is crucial for its activity as a GPR35 agonist .

Properties

Molecular Formula

C8H6FN5O

Molecular Weight

207.16 g/mol

IUPAC Name

2-fluoro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H6FN5O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15)

InChI Key

BLVQGLHMGREJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)F

Origin of Product

United States

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